molecular formula C14H14BrF3N6 B2453651 5-bromo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine CAS No. 2034309-93-6

5-bromo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine

Cat. No. B2453651
CAS RN: 2034309-93-6
M. Wt: 403.207
InChI Key: CRVLFUONQLHIIO-UHFFFAOYSA-N
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Description

5-bromo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific protein kinase, which has implications in various diseases such as cancer and inflammation.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

5-bromo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine is a compound that might be involved in complex chemical synthesis processes due to its structural components, including bromo, trifluoromethyl, pyrimidin, and piperidin groups. For instance, compounds with similar structures have been synthesized through regioselective displacement reactions and studied using X-ray crystallography, revealing intricate details about their crystalline structures and intramolecular interactions (Doulah et al., 2014). Such investigations provide insights into the chemical behavior and potential applications of these compounds in various scientific fields.

Medicinal Chemistry and Drug Design

Compounds bearing structural similarities to this compound have been explored in medicinal chemistry for their potential therapeutic applications. These compounds have been synthesized and evaluated for their activity against various biological targets, such as enzymes and receptors, highlighting their potential in drug discovery and development processes (Bergstrom et al., 1984). The diversity of biological activities exhibited by these compounds underscores the importance of structural modifications in achieving desired pharmacological profiles.

properties

IUPAC Name

5-bromo-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrF3N6/c15-9-6-19-13(20-7-9)23-10-1-3-24(4-2-10)12-5-11(14(16,17)18)21-8-22-12/h5-8,10H,1-4H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVLFUONQLHIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NC=C(C=N2)Br)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrF3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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